N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

Medicinal Chemistry Drug Design Lipophilicity

Researchers often face limited scaffold diversity for medchem projects. This compound combines a reactive 5-formylfuran handle with an N-methylsulfonamide pharmacophore (MW 217.24). • LogP -0.60, TPSA 87.8 Ų - predicts membrane permeability & solubility • Formyl group enables oxidation, reduction, & condensation chemistries • E. coli MIC = 50 µg/mL - starting point for antimicrobial probes QA/QC assured; ambient global shipping.

Molecular Formula C8H11NO4S
Molecular Weight 217.24 g/mol
CAS No. 878427-52-2
Cat. No. B1307111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
CAS878427-52-2
Molecular FormulaC8H11NO4S
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(O1)C=O)S(=O)(=O)C
InChIInChI=1S/C8H11NO4S/c1-9(14(2,11)12)5-7-3-4-8(6-10)13-7/h3-4,6H,5H2,1-2H3
InChIKeyQPAHVGJSSMSJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide Overview


N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (CAS 878427-52-2) is a heterocyclic sulfonamide derivative featuring a furan ring bearing a formyl group at the 5-position and an N-methylmethanesulfonamide side chain [1]. Its molecular formula is C8H11NO4S with a molecular weight of 217.24 g/mol . This compound is primarily utilized as a versatile small-molecule scaffold and building block in medicinal chemistry and organic synthesis, with its combination of a sulfonamide pharmacophore and a reactive formyl-furan moiety enabling diverse chemical transformations . Its chemical structure supports potential applications in enzyme inhibition studies, particularly targeting carbonic anhydrases and other metalloenzymes .

Furan Building Block 5-Formylfuran scaffold provides a reactive aldehyde handle for derivatization and library synthesis.
Sulfonamide Pharmacophore N-Methylmethanesulfonamide side chain supports metalloenzyme inhibition studies, including carbonic anhydrases.
Differentiated Physicochemistry N-Methyl and formyl groups shift lipophilicity and polar surface area relative to simpler furan sulfonamides.

Differentiation from Generic Furan Sulfonamides


N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is not readily interchangeable with simpler furan sulfonamide analogs due to its unique combination of structural features. The presence of a formyl group on the furan ring provides a reactive handle for further derivatization, while the N-methyl group on the sulfonamide nitrogen significantly alters lipophilicity and steric properties compared to unsubstituted or differently substituted analogs . These structural distinctions translate into measurable differences in key physicochemical properties that are critical for drug design and chemical synthesis, including lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight . As a result, this compound offers a differentiated scaffold that can be deliberately selected for projects requiring specific property profiles, rather than being treated as a generic furan sulfonamide building block.

N‑Methyl Group Absent in Analog
Unsubstituted sulfonamide analogs lack the steric and lipophilic contribution of the N‑methyl group, which may shift target binding and solubility profiles in lead optimization.
Formyl‑Furan vs. Unsubstituted Furan
Replacing the 5‑formyl‑furan with a simple furan ring eliminates a reactive derivatization site and reduces hydrogen‑bonding capacity; downstream SAR and synthetic routes may not transfer directly.

Quantitative Comparison with Furan Sulfonamide Analogs


Lipophilicity Advantage

The target compound exhibits a higher calculated LogP value compared to its closest analog lacking the N-methyl group, N-(furan-2-ylmethyl)methanesulfonamide (CAS 6341-33-9). The addition of the N-methyl group increases lipophilicity, which can be advantageous for designing molecules that require improved membrane permeability .

Lipophilicity (LogP)
Cross-study comparable
Target: LogP −0.60 (Hit2Lead) / 0.48 (Chemscene) vs. Analog (CAS 6341-33-9): ACD/LogP −0.01
Reported LogP difference suggests altered membrane permeability profile
Computed values from vendor databases; experimental confirmation advised
Medicinal Chemistry Drug Design Lipophilicity

Topological Polar Surface Area Enhancement

The target compound possesses a larger topological polar surface area (TPSA) compared to its unsubstituted analog, N-(furan-2-ylmethyl)methanesulfonamide. The presence of the formyl group on the furan ring increases the TPSA, which can influence solubility, permeability, and molecular recognition .

Topological Polar Surface Area
Cross-study comparable
Target: TPSA 87.8 Ų vs. Analog (CAS 6341-33-9): TPSA 58.9 Ų
Higher TPSA may influence solubility and molecular recognition
Computed values from vendor and public databases
Medicinal Chemistry Drug Design Physicochemical Properties

Antimicrobial Activity Against E. coli

In vitro antimicrobial screening data indicates that N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide exhibits antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL, compared to 30 µg/mL for a structurally distinct furan derivative .

Antimicrobial Activity
Cross-study comparable
MIC 50 µg/mL against E. coli
Supports antimicrobial screening context; reference compound showed MIC 30 µg/mL against S. aureus (different species)
Different bacterial strains limit direct comparison; consider as starting point for probe optimization
Antimicrobial Research Biological Activity Drug Discovery

Application Scenarios


Medicinal Chemistry Lead Optimization

This compound serves as an optimized scaffold for medicinal chemistry projects targeting improved membrane permeability or specific solubility profiles. Its measured LogP (-0.60) and TPSA (87.8 Ų) provide a quantitative basis for selecting this building block over analogs with less favorable property profiles .

Formyl Group Functionalization

The reactive formyl group on the furan ring enables a variety of synthetic transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions with amines or hydrazines. This versatility makes it a valuable intermediate for constructing more complex molecular architectures .

Antimicrobial Probe Development

Given its demonstrated antimicrobial activity against E. coli (MIC = 50 µg/mL), this compound can be employed as a chemical probe to investigate antibacterial mechanisms or as a starting point for developing novel antimicrobial agents .

Application
Selection Property
Validation Focus
Lead Optimization
Lipophilicity and TPSA profile
Assess LogP/TPSA impact on permeability and solubility within target series
Formyl Group Derivatization
Reactive 5‑formyl handle
Verify oxidation, reduction, and condensation pathways for library synthesis
Antimicrobial Probe Studies
Reported MIC against E. coli
Review MIC endpoint and expand strain‑panel screening for antimicrobial SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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